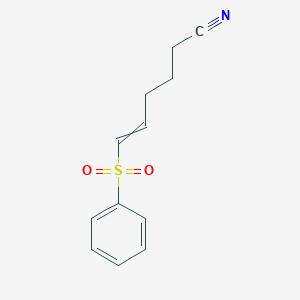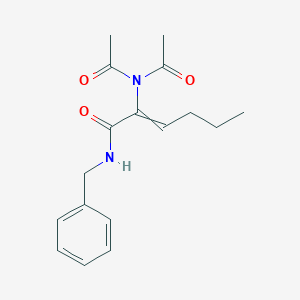![molecular formula C17H9N7O2 B14382259 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile CAS No. 89903-92-4](/img/structure/B14382259.png)
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines an aminoquinoline moiety with a nitrobenzene-dicarbonitrile framework. The presence of these functional groups endows the compound with a range of chemical and biological properties.
準備方法
The synthesis of 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline, which is achieved by treating it with nitrous acid under acidic conditions to form the corresponding diazonium salt. This diazonium salt is then coupled with 5-nitrobenzene-1,3-dicarbonitrile in the presence of a base to yield the desired azo compound .
Industrial production methods for such compounds often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
化学反応の分析
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: The nitro and cyano groups on the benzene ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields the corresponding diamine, while nucleophilic substitution can lead to a variety of substituted benzene derivatives .
科学的研究の応用
特性
CAS番号 |
89903-92-4 |
|---|---|
分子式 |
C17H9N7O2 |
分子量 |
343.30 g/mol |
IUPAC名 |
2-[(8-aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C17H9N7O2/c18-8-10-6-12(24(25)26)7-11(9-19)16(10)23-22-15-4-3-14(20)17-13(15)2-1-5-21-17/h1-7H,20H2 |
InChIキー |
OOOMQGNKCQAZDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=C(C=C(C=C3C#N)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)

![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)


![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
